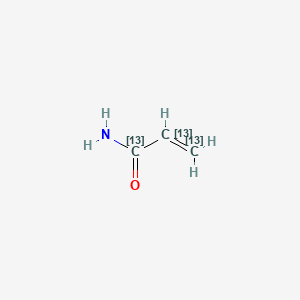

丙烯酰胺-13C3

概述

描述

Acrylamide-13C3 is an isotopic analogue of acrylamide . It is used to identify the formation of acrylamide in various foodstuffs and serves as an internal standard for the quantitative analysis of acrylamide in food samples using single-stage LC/MS .

Molecular Structure Analysis

Acrylamide-13C3 has a molecular weight of 74.06 . Its linear formula is H213C=13CH13CONH2 . .Chemical Reactions Analysis

Acrylamide in food is produced by heat-induced reactions between the amino group of asparagine and the carbonyl group of reducing sugars along with thermal treatment of early Maillard reaction products . The stability of acrylamide at 190 °C has been evaluated by pyrolysis of 13C3-labeled acrylamide in a glucose/asparagine model reaction .Physical And Chemical Properties Analysis

Acrylamide-13C3 has a boiling point of 125 °C/25 mmHg (lit.) and a melting point of 82-86 °C (lit.) . It is suitable for protein expression techniques .科学研究应用

Isotopic Analogue of Acrylamide

Acrylamide-13C3 is an isotopic analogue of acrylamide . This means it has the same chemical structure as acrylamide but with a different isotopic composition. This property makes it useful in various scientific research applications where the behavior of acrylamide needs to be studied without interfering with other components.

Identification of Acrylamide Formation in Food

Acrylamide-13C3 is used to identify the formation of acrylamide in various foodstuffs . Acrylamide is a potential cause of a wide spectrum of toxic effects and is classified as probably "carcinogenic in humans" . Therefore, understanding its formation in food is crucial for food safety.

Internal Standard for Quantitative Analysis

Acrylamide-13C3 serves as an internal standard for the quantitative analysis of acrylamide in food samples using single-stage LC/MS . An internal standard is a known concentration of a substance added to a sample to allow for quantitative analysis. The use of Acrylamide-13C3 helps to improve the accuracy and reliability of the analysis.

Protein Expression Studies

Acrylamide-13C3 is suitable for protein expression studies . In these studies, it can be used to label proteins, allowing researchers to track the protein’s behavior in various biological processes.

Study of Maillard Reaction

Acrylamide-13C3 is used in the study of the Maillard reaction , a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. Understanding this reaction is important in food science.

Carcinogenic Research

Given that acrylamide is classified as a probable human carcinogen , Acrylamide-13C3 can be used in carcinogenic research to study the mechanisms of acrylamide-induced carcinogenesis.

作用机制

Target of Action

Acrylamide-13C3 primarily targets the tripeptide glutathione (γ-L-glutamyl-L-cysteinyl-glycin, GSH), a biological nucleophile . GSH is a crucial antioxidant in cells that prevents damage to important cellular components caused by reactive oxygen species such as free radicals and peroxides.

Mode of Action

The carbonyl moiety of Acrylamide-13C3 acts as the Michael acceptor, and GSH acts as the Michael donor . This interaction results in the formation of a stable thioether . The vinyl group of Acrylamide-13C3 is electron deficient and can be easily attacked by nucleophiles .

Biochemical Pathways

Acrylamide-13C3 affects multiple functions in cells. It has been shown to cause mitochondrial dysfunction by downregulating ATPase, mitochondrial complex I-III, succinate dehydrogenase activities, and glycolytic mechanisms, thereby leading to energy depletion .

Pharmacokinetics

Upon oral administration, Acrylamide-13C3 is metabolized in humans, forming various metabolites. Approximately 86% of the urinary metabolites are derived from GSH conjugation and excreted as N-acetyl-S-(3-amino-3-oxopropyl)cysteine and its S-oxide . Glycidamide, glyceramide, and low levels of N-acetyl-S-(3-amino-2-hydroxy-3-oxopropyl)cysteine were also detected in urine . Dermal administration resulted in lower levels of hemoglobin adducts, and dermal uptake was approximately 6.6% of that observed with oral uptake .

Result of Action

The interaction of Acrylamide-13C3 with its targets leads to various molecular and cellular effects. It is known to cause neurotoxicity, genotoxicity, carcinogenicity, reproductive toxicity, hepatotoxicity, and immunotoxicity . It is also known to cause DNA adduct-targeted mutagenesis .

Action Environment

The action, efficacy, and stability of Acrylamide-13C3 can be influenced by various environmental factors. For instance, the formation of Acrylamide-13C3 is linked to the Maillard reaction, which can be manipulated to reduce its formation . Additionally, processing conditions such as time and temperature of the heating process, and including certain preheating treatments such as soaking and blanching, can further reduce its formation .

安全和危害

未来方向

属性

IUPAC Name |

(1,2,3-13C3)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO/c1-2-3(4)5/h2H,1H2,(H2,4,5)/i1+1,2+1,3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRPVXLWXLXDGHG-VMIGTVKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]=[13CH][13C](=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10745677 | |

| Record name | (~13~C_3_)Prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.056 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acrylamide-13C3 | |

CAS RN |

287399-26-2 | |

| Record name | (~13~C_3_)Prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 287399-26-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Q & A

Q1: What are the advantages of using isotopic dilution with Acrylamide-13C3 for acrylamide quantification?

A2: Isotopic dilution, using labeled internal standards like Acrylamide-13C3, offers several advantages in analytical chemistry, particularly for acrylamide quantification in complex matrices like food []:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1E)-3-Oxo-1-buten-1-yl]acetamide](/img/structure/B589888.png)

![Methyl 2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate](/img/structure/B589894.png)

![(4S,5R)-6-(hydroxymethyl)-4-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol](/img/structure/B589896.png)